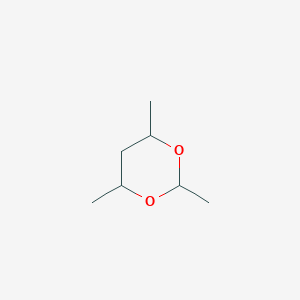

2,4,6-Trimethyl-1,3-dioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-4-6(2)9-7(3)8-5/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGOSNRNRKMTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940777 | |

| Record name | 2,4,6-Trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19145-91-6, 36402-73-0 | |

| Record name | 1,3-Dioxane, 2,4,6-trimethyl-, (2alpha,4alpha,6alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane,2,4,6-trimethyl-, (2alpha,4alpha,6beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trimethyl 1,3 Dioxane and Its Stereoisomers

Classical and Contemporary Approaches to Cyclic Acetal (B89532) Synthesis

The formation of cyclic acetals, such as 2,4,6-trimethyl-1,3-dioxane, is a fundamental transformation in organic chemistry, often employed for the protection of carbonyl groups or 1,3-diols. thieme-connect.de The core of these methods involves the reaction of a carbonyl compound with a 1,3-diol.

Acid-Catalyzed Condensation and Cyclization Reactions

The most common and established method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. researchgate.net This equilibrium reaction is typically driven towards the product by removing the water formed during the reaction. researchgate.net For the synthesis of this compound, the reaction involves the condensation of pentane-2,4-diol with acetaldehyde (B116499) or its trimer, paraldehyde.

A variety of Brønsted acids are effective catalysts for this transformation. These include, but are not limited to, p-toluenesulfonic acid (PTSA), sulfuric acid, perchloric acid, hydrochloric acid, and phosphoric acid. researchgate.netgoogle.com Strongly acidic cation exchange resins have also been employed, offering the advantage of easier catalyst removal from the reaction mixture. google.com The choice of catalyst and reaction conditions, such as solvent and temperature, can influence the reaction rate and the ratio of stereoisomers produced. google.com For instance, the condensation of α-methylstyrene with acetaldehyde, catalyzed by an acidic cation exchange resin, yields different isomer ratios depending on the solvent (toluene vs. hexane) and temperature. google.com

| Catalyst Type | Specific Catalyst | Reactants | Key Features |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | 1,3-diols and aldehydes/ketones | Common, effective, requires water removal |

| Brønsted Acid | Sulfuric Acid | α-methylstyrene and paraldehyde/acetaldehyde | Used in aqueous solutions at 20-30°C |

| Solid Acid | Acidic Cation Exchange Resins | α-methylstyrene and acetaldehyde | Isomer ratio is dependent on solvent and temperature |

Exploitation of Orthoesters and Related Precursors

While direct acid-catalyzed condensation is prevalent, the use of orthoesters and their derivatives represents another significant pathway for the formation of 1,3-dioxane (B1201747) rings. In this approach, a 1,3-diol reacts with an orthoester, such as trimethyl orthoacetate, in a process known as transacetalization. This method is particularly useful as it does not produce water, and the equilibrium can be driven by the removal of a volatile alcohol byproduct.

The reaction is typically catalyzed by an acid, similar to direct acetalization. The anomeric effect can play a role in the stereochemical outcome when using orthoesters, potentially favoring the formation of specific isomers where an alkoxy group at the C2 position occupies an axial position. thieme-connect.de

Stereoselective and Diastereoselective Synthetic Strategies for this compound

The this compound molecule has three stereocenters at carbons 2, 4, and 6, leading to the possibility of several stereoisomers. The relative orientation of the three methyl groups (all-cis, cis-trans, etc.) defines these isomers. The synthesis of specific stereoisomers is a key challenge and an area of active research.

The stereochemistry of the starting 1,3-diol is a critical factor. For example, the acetalization of meso-2,4-pentanediol with various aldehydes and ketones has been used to study the stereochemistry of the resulting 2,4,6-substituted-1,3-dioxanes. researchgate.net The ratio of the cis and trans isomers formed in these reactions can be measured to determine the thermodynamic preferences of the substituents on the 1,3-dioxane ring. researchgate.net Generally, substituents at the C2, C4, and C6 positions of the 1,3-dioxane ring are thermodynamically favored in the equatorial position to minimize steric interactions. thieme-connect.de

The Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene followed by cyclization, is a powerful tool for constructing 1,3-dioxane frameworks with stereocontrol. Asymmetric versions of the Prins reaction have been developed to achieve high diastereoselectivity and enantioselectivity. thieme-connect.com For instance, a catalytic asymmetric Prins reaction using iodine and a bis(trifluoromethanesulfonyl)imide salt has been reported for the synthesis of 1,3-dioxanes. thieme-connect.com Such methods are crucial for accessing specific, stereochemically pure isomers of substituted 1,3-dioxanes, which is particularly important in fields like fragrance chemistry, where different stereoisomers can have distinct odors. thieme-connect.com

| Strategy | Key Principle | Example | Outcome |

| Substrate Control | Use of stereodefined diols | Acetalization of meso-2,4-pentanediol | Formation of specific cis/trans isomers based on diol stereochemistry |

| Asymmetric Catalysis | Enantioselective Prins Reaction | Iodine and bis(trifluoromethanesulfonyl)imide salt catalysis | Synthesis of specific diastereoisomers of substituted 1,3-dioxanes |

Novel Synthetic Routes and Catalyst Development for 1,3-Dioxane Frameworks

Research into the synthesis of 1,3-dioxanes continues to evolve, with a focus on developing more sustainable, efficient, and selective catalysts and reaction pathways.

One area of development is the use of heterogeneous, reusable solid acid catalysts. For example, mesoporous ZnAlMCM-41 has been shown to be an effective and recyclable catalyst for the Prins cyclization of olefins with formaldehyde (B43269) sources to produce 1,3-dioxanes. rsc.org These materials offer advantages in terms of catalyst separation and reuse, contributing to more environmentally friendly processes.

Furthermore, novel catalytic systems that operate under mild conditions are being explored. A photo-driven, metal-free catalytic system has been reported for related cyclization reactions, highlighting a move towards more sustainable chemical transformations. researchgate.net The valorization of biogenic diols into cyclic acetals using molecular catalysts is another promising approach, aligning with the principles of green chemistry. researchgate.net The development of catalytic systems based on molecular iodine in the presence of specific salts has also been shown to be effective for the Prins reaction, offering a tolerant system with respect to solvents and temperature. thieme-connect.com These advancements in catalyst design are paving the way for new and improved methods for the synthesis of the 1,3-dioxane core structure.

Stereochemical and Conformational Analysis of 2,4,6 Trimethyl 1,3 Dioxane

Fundamental Principles of 1,3-Dioxane (B1201747) Conformational Equilibria

The 1,3-dioxane ring, like cyclohexane, is not planar and adopts various conformations to alleviate ring strain. The dynamic equilibrium between these forms is fundamental to understanding the behavior of its substituted derivatives.

The conformational landscape of 1,3-dioxane is dominated by the chair conformation, which is the global minimum on the potential energy surface. researchgate.net However, other higher-energy conformers, such as the twist-boat (or twist) and half-chair, exist as intermediates or transition states in the process of ring inversion. Quantum-chemical studies have identified multiple minima on the potential energy surface, including enantiomeric flexible forms like the 1,4-twist and 2,5-twist conformers. researchgate.netresearchgate.net The half-chair typically represents a transition state on the path between the chair and twist forms. researchgate.net While the chair form is most stable for the free molecule, external conditions, such as confinement within a fullerene cavity, can shift the equilibrium to favor a twist form.

The 1,3-dioxane ring undergoes a rapid inversion between its two equivalent chair conformations at room temperature. This process involves passing through higher-energy twist and boat-like transition states. The energy barrier for this ring inversion is influenced by torsional strain and the nature of substituents on the ring. scribd.com Ab initio quantum-chemical calculations have been used to map the potential energy surface and estimate the barriers for these conformational isomerizations. researchgate.netresearchgate.net The process can occur via multiple pathways, with the 2,5-twist form often being a key intermediate. researchgate.net

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Chair (C) | 0.0 |

| 2,5-Twist (2,5-T) | 5.1 - 5.8 |

| 1,4-Twist (1,4-T) | 5.3 - 5.9 |

| Transition State (TS-1, C ↔ 1,4-T) | 9.1 - 10.6 |

| Transition State (TS-2, 1,4-T ↔ 2,5-T) | 8.4 - 9.3 |

| Transition State (TS-3, C ↔ 2,5-T) | 10.4 - 12.0 |

Table 1: Calculated relative energies and transition state barriers for the conformational inversion of the 1,3-dioxane ring. Data compiled from quantum-chemical studies. researchgate.net

The preference for a particular conformation in substituted 1,3-dioxanes is governed by a balance of steric and stereoelectronic effects.

Steric Effects : 1,3-diaxial interactions are a primary source of steric strain. These repulsive interactions occur between an axial substituent and the axial hydrogens (or other substituents) at the C-3 and C-5 positions relative to it. Due to the shorter C-O bonds compared to C-C bonds in cyclohexane, these 1,3-diaxial interactions in 1,3-dioxanes are more pronounced, leading to a strong preference for substituents to occupy the equatorial position. scribd.com For instance, the equatorial conformer of 2-methyl-1,3-dioxane (B3054962) is even more favored than in methylcyclohexane (B89554) because the shorter C-O bonds result in larger 1,3-diaxial interactions for the axial methyl group. scribd.com

Stereoelectronic Effects : These effects arise from the interaction of electron orbitals. The anomeric effect is a dominant stereoelectronic factor in 1,3-dioxanes, particularly for substituents at the C-2 position. It describes the tendency of an electronegative substituent to prefer the axial orientation, despite potential steric hindrance. This preference is explained by a stabilizing hyperconjugative interaction between a non-bonding electron pair (n) on one of the ring oxygens and the anti-bonding sigma orbital (σ) of the axial C-X bond (n_O → σ_C-X). researchgate.nettandfonline.com This delocalization of electrons stabilizes the axial conformer. nih.gov The strength of the anomeric effect increases with the electronegativity of the substituent. nih.gov

Gauche interactions also play a role. While typically repulsive, attractive gauche effects can occur between polar substituents, influencing their preferred orientation. researchgate.net Furthermore, complex interactions such as the reverse Perlin effect, where the one-bond coupling constant ¹J(C-H) is smaller for an equatorial proton than an axial one, have been observed and attributed to hyperconjugative interactions involving the C(5)-H bond. researchgate.netresearchgate.net

Configurational Isomerism and Diastereotopism in 2,4,6-Trimethyl-1,3-dioxane

The presence of three chiral centers at positions 2, 4, and 6 in this compound gives rise to multiple stereoisomers. The relative orientation of the three methyl groups defines the diastereomers of the compound.

This compound can exist as several diastereomers, which are commonly referred to by cis/trans notation based on the relative orientation of the methyl groups. The most stable chair conformation will have the maximum number of methyl groups in the sterically favored equatorial positions.

The main isomers are:

(2α,4α,6α)-2,4,6-Trimethyl-1,3-dioxane : Also known as cis,cis-2,4,6-trimethyl-1,3-dioxane, this isomer has all three methyl groups on the same side of the ring. nist.gov In a chair conformation, this corresponds to one axial and two equatorial methyl groups or, less favorably, one equatorial and two axial methyl groups. The most stable conformation is the one that maximizes equatorial placement.

(2α,4α,6β)-2,4,6-Trimethyl-1,3-dioxane : Also known as cis,trans-2,4,6-trimethyl-1,3-dioxane, this isomer has the C-2 and C-4 methyl groups on one side of the ring and the C-6 methyl group on the opposite side. nist.gov In its most stable chair conformation, all three methyl groups can occupy equatorial positions, making it the thermodynamically most stable isomer.

Other isomers, such as the trans,cis and trans,trans configurations, also exist.

The synthesis of substituted 1,3-dioxanes, often through the acetalization of a 1,3-diol with an aldehyde or ketone, can lead to mixtures of these cis and trans isomers. researchgate.netresearchgate.net The ratio of these isomers can be influenced by the reaction conditions and can be used to determine the thermodynamic preferences (A-values) of the substituents. researchgate.netresearchgate.net The configuration of these isomers is typically assigned using NMR spectroscopy, based on chemical shifts and coupling constants which are sensitive to the axial or equatorial orientation of the protons and methyl groups. researchgate.netacs.orglew.ro

Research on related, more complex chiral 1,3-dioxanes, such as those with phenyl substituents, has detailed the separation and characterization of their enantiomers, often driven by applications in the fragrance industry where different enantiomers can have distinct odors. google.comgoogle.comgoogle.com These separations are typically achieved using techniques like chiral high-performance liquid chromatography (HPLC). While these methods exist for analogous structures, their direct application to this compound is not explicitly described in published research.

Quantitative Assessment of Conformational Energies and A-Values

The conformational preferences of substituents on the 1,3-dioxane ring are quantitatively described by their conformational energies, commonly referred to as A-values. The A-value represents the change in Gibbs free energy (ΔG°) when a substituent moves from the more stable equatorial position to the less stable axial position. These values are crucial for predicting the equilibrium populations of different conformers and understanding the steric interactions within the molecule.

Research based on nuclear magnetic resonance (NMR) spectroscopy and the equilibration of diastereoisomers has been instrumental in determining the A-values for various substituents on the 1,3-dioxane ring. researchgate.netresearchgate.net For methyl groups, the A-value is dependent on the position of substitution (C-2, C-4, or C-5) due to the different steric environments created by the two oxygen atoms in the ring.

Detailed Research Findings

The A-value for a methyl group at the C-4 position is approximately 2.9 kcal/mol. researchgate.net This value reflects the significant steric strain that arises from 1,3-diaxial interactions between the axial C-4 methyl group and the axial hydrogen atoms at C-2 and C-6.

For a methyl group at the C-2 position, the A-value is even larger, estimated to be at least 3.55 kcal/mol and reported in other studies as approximately 3.98 kcal/mol. researchgate.netlew.ro This high value is attributed to the steric hindrance between the axial C-2 methyl group and the syn-axial protons at C-4 and C-6. The preference for the equatorial position for alkyl groups at C-2 is a dominant factor in the conformational analysis of 2-substituted-1,3-dioxanes. lew.ro

The energy difference between the chair and the flexible skew-boat conformations of the 1,3-dioxane ring is substantial, with the chair form being more stable by at least 4 kcal/mol, and other estimates placing the value around 5.9 ± 0.7 kcal/mol. researchgate.netscispace.com This large energy gap means that for most derivatives, including this compound, the population of non-chair conformers is negligible under normal conditions. However, for isomers with multiple axial methyl groups, the possibility of adopting a stable flexible form increases. scispace.com

The relative conformational energies of the various stereoisomers of this compound are determined by the number and position of axial methyl groups. The most stable isomer is the one where all three methyl groups can occupy equatorial positions. Any isomer forced to place one or more methyl groups in an axial position will be destabilized by an amount corresponding to the sum of the relevant A-values. For instance, an isomer with an axial methyl group at C-4 and another at C-2 would have its conformational energy increased by approximately 6.9 kcal/mol relative to the all-equatorial conformer.

Conformational Energy Data for Methyl Groups in 1,3-Dioxane

The following table summarizes the experimentally and computationally determined A-values for methyl substituents on the 1,3-dioxane ring.

| Substituent Position | A-Value (kcal/mol) | Research Method |

| C-2 | ≥3.55 researchgate.net - 3.98 lew.ro | Isomer Equilibration, NMR Spectroscopy |

| C-4 / C-6 | 2.9 researchgate.net | Isomer Equilibration, NMR Spectroscopy |

| C-5 | 0.8 researchgate.net | Isomer Equilibration, NMR Spectroscopy |

Reaction Mechanisms and Kinetics Pertaining to 2,4,6 Trimethyl 1,3 Dioxane

Elucidation of Reaction Pathways and Transient Intermediates

The primary pathway for the formation of 2,4,6-trimethyl-1,3-dioxane is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. nrochemistry.com In the case of a substituted dioxane like 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394), the reaction proceeds between α-methylstyrene and acetaldehyde (B116499). google.comgoogle.com The generally accepted mechanism begins with the protonation of the aldehyde by an acid catalyst, creating a highly electrophilic oxonium ion. wikipedia.org This ion then undergoes an electrophilic attack on the alkene's double bond, generating a carbocationic intermediate. wikipedia.org The fate of this intermediate determines the final product. For the formation of a 1,3-dioxane (B1201747), this carbocation is trapped by a second molecule of the aldehyde, leading to a new intermediate that cyclizes to form the stable six-membered dioxane ring. rsc.org

Conversely, reaction pathways for the cleavage of the 1,3-dioxane ring, such as acid-catalyzed hydrolysis or reductive cleavage, proceed through the formation of resonance-stabilized cationic intermediates. cdnsciencepub.comlookchem.com In acid-catalyzed hydrolysis, a ring oxygen is protonated, followed by a rate-determining heterolysis of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and a diol. lookchem.com

Reductive cleavage, for instance with reagents like lithium aluminum hydride (LiAlH₄) and a Lewis acid like aluminum chloride (AlCl₃), also involves the formation of an oxocarbonium ion intermediate. cdnsciencepub.com The Lewis acid coordinates to one of the ring oxygens, facilitating ring opening to form the cation, which is then attacked by a hydride ion from LiAlH₄ to yield a hydroxy ether. cdnsciencepub.commasterorganicchemistry.com

Formation and Reactivity of Dioxocarbenium Ions

A key transient species in both the formation and cleavage of 1,3-dioxanes is the dioxocarbenium ion (also referred to as an oxocarbenium ion or, in some contexts, a dioxolenium or acetoxonium ion). oup.comresearchgate.net This is a resonance-stabilized cation where the positive charge is shared between a carbon atom and an adjacent oxygen atom.

In the acid-catalyzed hydrolysis of this compound, the protonation of a ring oxygen atom is followed by the cleavage of the C-O bond, leading to the formation of a six-membered ring dioxocarbenium ion. oup.com This intermediate is highly reactive and is readily attacked by nucleophiles. In hydrolysis, the nucleophile is water, which attacks the electrophilic carbon of the ion to ultimately yield the corresponding 1,3-diol and aldehyde after deprotonation.

The stability and reactivity of this ion are influenced by the substituents on the ring. Electron-donating groups stabilize the positive charge, facilitating the ion's formation. Studies on related acetal (B89532) systems show that these intermediates are central to the reaction mechanism, and their formation is often the rate-determining step. cdnsciencepub.com For example, the fluoroborate salt of the acetoxonium cation derived from cyclic orthoacetates of 2,4-pentanediol (B147393) (forming a this compound ring system) has been prepared and characterized, confirming its role as a viable intermediate. oup.com The stereochemistry of subsequent reactions is often dictated by the conformation of this cyclic cation and the trajectory of the nucleophilic attack. nih.gov

Kinetic Studies of Formation and Hydrolysis Reactions

Kinetic studies provide insight into the rates and controlling factors of the reactions involving this compound. The formation via the Prins reaction is sensitive to reaction time, temperature, and solvent, which affect the yield and the ratio of stereoisomers produced. google.comgoogle.com For instance, the condensation of α-methylstyrene with acetaldehyde using a cation exchange resin catalyst shows different isomer ratios depending on the solvent (toluene vs. hexane) and reaction time, indicating kinetic control over the product distribution. google.comgoogle.com

| Compound | Conditions | Rate Constant (k) | Activation Parameters |

|---|---|---|---|

| Triethyl Phosphate | Neutral water, 101°C | 8.35 x 10⁻⁷ s⁻¹ | ΔH* = 23.4 kcal/mol, ΔS* = -20 e.u. cdnsciencepub.com |

| Triethyl Phosphate | 0.904 M HClO₄ in 35% dioxane-water, 101°C | Not specified | ΔH* = 24.1 kcal/mol, ΔS* = -17 e.u. cdnsciencepub.com |

| Methyl 2,4,6-trimethylbenzoate | Alkaline hydrolysis | Not specified | Steric effects noted, but cleavage is acyl-oxygen. cdnsciencepub.com |

Thermodynamic Profiles of Dioxane Ring Formation and Cleavage

The stability of the this compound ring and its substituted derivatives is a key aspect of its chemistry. Thermodynamic data can be determined by equilibrating stereoisomers under acidic conditions, where the ring can open and re-close, allowing the mixture to reach a thermodynamic equilibrium. researchgate.net The ratio of cis to trans isomers at equilibrium allows for the calculation of the difference in Gibbs free energy (ΔG°) between the isomers, which in turn provides information on the conformational preferences (A-values) of the substituents. researchgate.net For substituents at the 2-position of the 1,3-dioxane ring, this method has been used to determine their axial or equatorial preference. researchgate.net

The thermodynamics of ring cleavage can also be assessed using techniques like mass spectrometry. The appearance energy (AE) is the minimum energy required to form a fragment ion from a molecule. For cis-2,4,6-trimethyl-1,3-dioxane, the appearance energy for the formation of the [M-CH₃]⁺ ion (C₆H₁₁O₂⁺) by electron impact has been determined. This value is related to the enthalpy of the fragmentation process.

| Parameter | Compound/Process | Value | Method |

|---|---|---|---|

| Appearance Energy (AE) | Formation of [M-CH₃]⁺ from cis-2,4,6-trimethyl-1,3-dioxane | 9.593 ± 0.006 eV nist.gov | Electron Impact (EI) Mass Spectrometry |

| Gibbs Free Energy Difference (ΔG°) | Equilibrium between cis and trans isomers of 2,4,6-substituted-1,3-dioxanes | Calculated from isomer ratios at equilibrium researchgate.net | GC-MS and NMR of equilibrated mixture |

Role of Catalysis in Mechanistic Control

Catalysis is essential for controlling the reaction pathways of this compound. Both Brønsted and Lewis acids are effective catalysts for its formation and cleavage. nrochemistry.com

In the Prins reaction for its synthesis, catalysts like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), boron trifluoride etherate (BF₃·OEt₂), and strongly acidic cation exchange resins are commonly used. nrochemistry.comgoogle.comgoogle.com The choice of catalyst can influence the reaction rate and selectivity. For example, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been developed for highly enantioselective intermolecular Prins reactions to form chiral 1,3-dioxanes. acs.orgorganic-chemistry.org Iodine has also been reported as a mild and effective catalyst for the synthesis of 1,3-dioxane derivatives via the Prins reaction. researchgate.net

For cleavage reactions, acid catalysis is also paramount. The mechanism of hydrolysis is explicitly acid-catalyzed. lookchem.com In reductive cleavage, a Lewis acid such as AlCl₃ is required to act in concert with a hydride source like LiAlH₄. cdnsciencepub.com The Lewis acid activates the acetal by coordinating to an oxygen, making the C-O bond more susceptible to cleavage and facilitating the formation of the dioxocarbenium ion intermediate, which is the key step that allows the reduction to proceed. cdnsciencepub.com Without the acid catalyst, acetals are generally stable to hydride reagents like LiAlH₄. cdnsciencepub.commasterorganicchemistry.com

Advanced Spectroscopic Characterization for Structural Elucidation of 2,4,6 Trimethyl 1,3 Dioxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2,4,6-trimethyl-1,3-dioxane, offering detailed insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms and their spatial relationships. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons. For instance, in related 1,3-dioxane (B1201747) structures, protons on carbons adjacent to the oxygen atoms are typically found at different chemical shifts than those further away. docbrown.info

The analysis of coupling constants (J values) is particularly revealing of the molecule's conformation. In the context of the 1,3-dioxane ring, the magnitude of the vicinal coupling constants between protons on adjacent carbons can help determine their relative orientation (axial or equatorial). researchgate.netclockss.org This is crucial for establishing the stereochemistry of the methyl substituents at positions 2, 4, and 6. For example, the cis and trans isomers of substituted 1,3-dioxanes can be distinguished based on their distinct coupling patterns. researchgate.net

A representative, though not exhaustive, set of expected ¹H NMR data for a stereoisomer of this compound is presented below. Note that the exact values can vary depending on the specific isomer and the solvent used. pitt.edu

Table 1: Representative ¹H NMR Data for a this compound Isomer

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (at C2) | ~1.2-1.4 | Doublet | ~5-7 |

| CH (at C2) | ~4.5-4.8 | Quartet | ~5-7 |

| CH₃ (at C4/C6) | ~1.1-1.3 | Doublet | ~6-7 |

| CH (at C4/C6) | ~3.5-4.0 | Multiplet | - |

This table is illustrative. Actual chemical shifts and coupling constants will depend on the specific stereoisomer and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the total number of carbon environments.

Substituent effects play a significant role in determining the ¹³C chemical shifts. The electronegativity of the oxygen atoms in the 1,3-dioxane ring causes a downfield shift for the adjacent carbon atoms (C2, C4, and C6). The positions of the methyl groups also influence the chemical shifts of the ring carbons, and these effects can be used to deduce the stereochemistry of the molecule. arkat-usa.orgnih.gov The study of various methyl-substituted 1,3-dioxanes has shown that the ¹³C chemical shifts are sensitive to the conformational state of the ring, such as a chair or twist-boat form. arkat-usa.org

Table 2: Representative ¹³C NMR Data for a this compound Isomer

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~98-102 |

| C4/C6 | ~65-75 |

| C5 | ~35-45 |

| CH₃ (at C2) | ~20-25 |

This table is illustrative. Actual chemical shifts will depend on the specific stereoisomer and experimental conditions.

To unambiguously assign all proton and carbon signals and to gain deeper insight into the molecule's three-dimensional structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, helping to trace the connectivity of the proton framework within the molecule. science.govacs.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a definitive assignment of the carbon skeleton. jeol.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different parts of the molecule and for assigning quaternary carbons. science.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a powerful tool for determining the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This information is invaluable for elucidating the stereochemistry and preferred conformation of this compound. science.govjeol.com For instance, NOESY can help to distinguish between axial and equatorial orientations of the methyl groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) of 130. nist.gov

The fragmentation pattern is a characteristic fingerprint of the molecule. The fragmentation of 1,3-dioxane derivatives often involves the cleavage of the ring. nih.gov The stereochemistry of the molecule can also influence the fragmentation pathways, with different diastereoisomers sometimes yielding distinct mass spectra. nih.gov Common fragmentation pathways for 1,3-dioxanes can include the loss of alkyl radicals from the C2, C4, or C6 positions, as well as ring-opening fragmentations. aip.org

Table 3: Potential Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 130 | [M]⁺ |

| 115 | [M - CH₃]⁺ |

| 86 | [M - C₂H₄O]⁺ |

| 71 | [M - C₃H₇O]⁺ |

This table is illustrative and represents potential fragmentation patterns.

Chemical Ionization (CI-MS) is a softer ionization technique compared to EI-MS. It typically results in a less extensive fragmentation and a more prominent protonated molecular ion peak, [M+H]⁺. This can be particularly useful for confirming the molecular weight when the molecular ion peak in the EI spectrum is weak or absent. The choice of reagent gas in CI-MS can also influence the fragmentation pattern, providing additional structural information.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation by examining the fragmentation of pre-selected ions. While specific MS/MS studies on this compound are not prevalent in the searched literature, the principles can be inferred from standard electron ionization mass spectrometry (EI-MS) data of related 1,3-dioxane structures.

In a typical MS/MS experiment, the molecular ion ([M]⁺) or a prominent fragment ion of this compound (C₇H₁₄O₂) would be isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. Analyzing the masses of these product ions provides detailed information about the structure of the precursor ion and, by extension, the original molecule.

Based on fragmentation patterns of similar compounds, key fragmentation pathways for this compound would likely involve the loss of methyl groups (•CH₃) and ring-opening reactions. nist.govdocbrown.info The stability of the 1,3-dioxane ring is a significant factor, but the presence of methyl substituents at the C2, C4, and C6 positions creates specific fragmentation points. For instance, the loss of a methyl radical from the molecular ion is a common initial fragmentation step. nist.gov Research on stereoisomeric 1,3-dioxans has shown that appearance potentials of fragment ions, which can be studied by mass spectrometry, can help in evaluating conformational energies and clarifying ring conformation. nist.gov

The fragmentation of the related compound 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394) shows characteristic losses, such as the loss of a methyl group (M⁺ - 15), which results in a prominent ion at m/z 191. google.comgoogle.com Other significant fragments arise from more complex rearrangements and cleavages of the dioxane ring. google.comgoogle.com For the simpler 1,3-dioxane, the base peak is often the [M-H]⁺ ion at m/z 87, with other fragments corresponding to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. docbrown.info MS/MS would allow for the isolation of a primary fragment, such as [M-CH₃]⁺ from this compound, and induce further fragmentation to confirm its structure and connectivity.

Table 1: Potential Precursor and Product Ions in MS/MS Analysis of this compound This table is predictive, based on common fragmentation patterns of related dioxane compounds.

| Precursor Ion (m/z) | Proposed Formula | Potential Product Ion (m/z) | Proposed Formula of Loss | Source Reference for Similar Fragmentation |

| 130 | [C₇H₁₄O₂]⁺ | 115 | •CH₃ | nist.govgoogle.comgoogle.com |

| 115 | [C₆H₁₁O₂]⁺ | 85 | CH₂O | docbrown.info |

| 115 | [C₆H₁₁O₂]⁺ | 71 | C₂H₄O | docbrown.info |

| 130 | [C₇H₁₄O₂]⁺ | 87 | C₂H₅O | docbrown.info |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the molecular structure of this compound. The spectra are characterized by vibrations of the dioxane ring and the methyl substituents.

The 1,3-dioxane ring has characteristic C-O-C stretching vibrations. Asymmetric C-O-C stretching modes typically produce strong bands in the IR spectrum, generally found in the 1150-1085 cm⁻¹ region. Symmetric C-O-C stretches are also present, often observed around 1040-1020 cm⁻¹. The CH₂ and CH groups of the ring and the methyl substituents give rise to stretching vibrations in the 3000-2850 cm⁻¹ range. C-H bending modes for the methyl groups are expected around 1400-1380 cm⁻¹.

Computational studies, often using Density Functional Theory (DFT), are commonly employed to predict and assign vibrational frequencies for complex molecules. aip.orgresearchgate.net For instance, DFT calculations on related dioxane derivatives have been used to assign normal modes by considering the Potential Energy Distribution (PED). researchgate.net Such an approach for this compound would allow for precise assignment of its IR and Raman bands, helping to distinguish between different stereoisomers, as the vibrational modes can be sensitive to the axial or equatorial positions of the methyl groups.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from related dioxane compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type | Source Reference for Similar Assignments |

| C-H Stretching (Methyl & Ring) | 2850 - 3000 | IR, Raman | nist.gov |

| C-H Bending (Methyl) | 1380 - 1400 | IR, Raman | |

| C-O-C Asymmetric Stretching | 1120 - 1150 | IR | |

| C-O-C Symmetric Stretching | 1020 - 1040 | IR | |

| Ring Vibrations (Breathing/Deformation) | 800 - 900 | Raman | researchgate.net |

X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. For this compound, this technique would provide unambiguous information on bond lengths, bond angles, and the conformation of the dioxane ring and its substituents.

Studies on various substituted 1,3-dioxane compounds consistently show that the six-membered ring adopts a chair conformation, which is its most stable form. nih.govresearchgate.net For example, the crystal structure of 2-(2-naphthyl)-1,3-dioxane reveals a chair conformation for the dioxane ring. nih.gov Similarly, the analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid also confirms a chair conformation. researchgate.net

An X-ray diffraction study of a single crystal of a specific stereoisomer of this compound would determine the exact spatial orientation (axial or equatorial) of each of the three methyl groups. This is crucial for distinguishing between cis and trans isomers. The analysis would yield precise atomic coordinates, from which all geometric parameters can be calculated. These experimental values can then be compared with theoretical structures obtained from computational chemistry methods. mdpi.com

Table 3: Typical Crystallographic Parameters for a Substituted 1,3-Dioxane Ring Data is generalized from crystallographic reports on various 1,3-dioxane derivatives.

| Parameter | Description | Typical Value | Source Reference |

| Conformation | 3D shape of the ring | Chair | nih.govresearchgate.net |

| C-O Bond Length | Average length of a C-O single bond in the ring | ~1.42 Å | nih.gov |

| C-C Bond Length | Average length of a C-C single bond in the ring | ~1.52 Å | nih.gov |

| C-O-C Angle | Angle within the ether linkage | ~112° | nih.gov |

| O-C-O Angle | Angle at the acetal (B89532) carbon (C2) | ~110° | nih.gov |

Gas Chromatography (GC) for Purity and Isomeric Ratios in Analytical Context

Gas chromatography is a cornerstone analytical technique for the analysis of volatile compounds like this compound. It is particularly vital for assessing the purity of a sample and for separating and quantifying its different stereoisomers. mdpi.comresearchgate.net

The separation of isomers is a key application. For instance, commercial products containing 2,4,6-trimethyl-4-phenyl-1,3-dioxane have been analyzed by GC to determine the ratio of their main isomers. google.comgoogle.com These separations are typically achieved using capillary columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., DB-Wax columns), which can effectively resolve compounds with minor structural differences. google.comgoogleapis.com The isomers will exhibit different retention times, allowing for their individual detection and quantification.

GC is also used to determine the chemical purity of a synthesized or isolated sample. By analyzing a sample and integrating the peak areas, the percentage purity can be calculated. For example, fractional distillation of 2,4,6-trimethyl-4-phenyl-1,3-dioxane followed by GC analysis confirmed a purity of 99.9% for one of the isolated isomers. google.comgoogleapis.com When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data but also mass spectra for each separated component, confirming the identity of the main compound and any impurities. The use of Headspace-GC-MS is another approach for analyzing volatile organic compounds like dioxanes in various matrices. youngin.com

Table 4: Example GC Conditions for Analysis of Substituted 1,3-Dioxanes Conditions are based on methods reported for structurally similar compounds.

| Parameter | Description | Example Value | Source Reference |

| Instrument | Gas Chromatograph | Agilent 8890 or similar | youngin.com |

| Column Type | Capillary Column | DB-Wax (e.g., 60 m length) or similar polar phase | google.com |

| Carrier Gas | Inert gas for mobile phase | Helium or Hydrogen | google.commdpi.com |

| Temperature Program | Oven temperature gradient | e.g., 50°C to 200°C at 4°C/min | google.com |

| Detector | Detection system | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | google.commdpi.comyoungin.com |

Computational Chemistry Investigations of 2,4,6 Trimethyl 1,3 Dioxane

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods are fundamental to understanding the behavior of 2,4,6-trimethyl-1,3-dioxane, providing a detailed picture of its electron distribution and the energies associated with different molecular arrangements.

Ab initio and Density Functional Theory (DFT) are two of the primary quantum-chemical approaches used to study substituted 1,3-dioxanes. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive results directly from first principles without experimental data. These methods have been historically important for studying the conformational isomerization of dioxane derivatives.

DFT has become the predominant tool for such investigations, offering a favorable balance between computational accuracy and cost. researchgate.netmdpi.commdpi.comdntb.gov.ua Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-31G(d) or 6-311+G** to perform geometry optimizations. researchgate.net These calculations allow for the determination of the most stable three-dimensional structures by finding the lowest energy arrangement of the atoms. For this compound, these calculations confirm that the ring system, much like cyclohexane, preferentially adopts a chair conformation to minimize steric and torsional strain. The methyl substituents' positions (axial vs. equatorial) are a key focus of these structural optimizations.

The 1,3-dioxane (B1201747) ring is conformationally mobile, but computational studies reveal a clear energetic preference for specific forms. The potential energy surface of substituted 1,3-dioxanes typically shows that the chair conformer is the global minimum, representing the most stable structure. researchgate.netresearchgate.net Other conformers, such as the twist-boat, exist at higher energies. researchgate.netacs.org

Table 1: Representative Calculated Relative Energies for 1,3-Dioxane Conformers

This table illustrates the typical energy differences calculated for the parent 1,3-dioxane ring conformations using DFT methods. The presence of methyl groups in this compound would further modify these values based on their axial or equatorial placement.

| Conformer | Point Group Symmetry | Relative Energy (kcal/mol) |

| Chair | C | 0.00 (most stable) |

| 2,5-Twist-Boat | C | ~5.2 |

| 1,4-Twist-Boat | C | ~6.2 |

Molecular Dynamics Simulations for Conformational Transitions and Flexibility

For this compound, MD simulations can be used to study the interconversion between different chair conformations (ring inversion) and the transient existence of higher-energy twist-boat intermediates. researchgate.net These simulations can map the energy barriers that must be overcome for these transitions to occur. Furthermore, MD can be used to understand how a solvent environment might influence the conformational equilibrium and dynamics of the molecule, providing a more realistic picture of its behavior in solution. Although specific, extensive MD studies on this compound are not prominent in the literature, the methodology has been widely applied to related heterocycles like 1,4-dioxane (B91453) to investigate its interaction with biological membranes. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A powerful application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the stereochemistry of a molecule, and theoretical calculations can help assign experimental spectra to the correct isomer.

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable and widely used approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govacs.orgmdpi.com This method is typically employed in conjunction with DFT (e.g., B3LYP/6-311+G**). researchgate.net For this compound, separate calculations can be performed on each possible stereoisomer. By comparing the theoretically predicted chemical shifts for each isomer with the experimentally measured values, the most probable structure in the sample can be identified. mdpi.com This comparative analysis is especially useful for distinguishing between isomers where methyl groups are in axial versus equatorial positions, as the local electronic environment, and thus the chemical shift, is highly dependent on the substituent's orientation.

Table 2: Illustrative Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Dioxane

This table provides a hypothetical example demonstrating how calculated shifts for different isomers of this compound would be compared against experimental data to determine the correct structure. The accuracy of modern DFT/GIAO methods often results in mean absolute errors of less than 2 ppm for ¹³C shifts. dntb.gov.ua

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (Isomer A: all-equatorial) (ppm) | Calculated Shift (Isomer B: 2a,4e,6e) (ppm) |

| C2 | 98.5 | 98.2 | 93.8 |

| C4 | 74.1 | 73.9 | 74.3 |

| C5 | 42.3 | 42.1 | 39.5 |

| C6 | 74.1 | 73.9 | 74.3 |

| 2-CH₃ | 21.2 | 21.0 | 18.9 |

| 4-CH₃ | 21.9 | 21.7 | 22.0 |

| 6-CH₃ | 21.9 | 21.7 | 22.0 |

Note: Values are representative and for illustrative purposes.

Synthetic Utility and Applications of 2,4,6 Trimethyl 1,3 Dioxane

Function as Protecting Groups in Organic Synthesis

The primary and most established role of 1,3-dioxanes in organic synthesis is the protection of carbonyl functionalities (aldehydes and ketones) and 1,3-diols. The 2,4,6-trimethyl-1,3-dioxane system, formed from the acid-catalyzed reaction of acetaldehyde (B116499) with 2,4-pentanediol (B147393), exemplifies this utility. oup.com

Cyclic acetals like this compound are valued for their stability across a wide range of reaction conditions. They are generally resistant to basic, reductive, and oxidative environments, as well as to various nucleophiles. researchgate.net This stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl or diol. The removal of the dioxane protecting group (deprotection) is typically achieved under acidic conditions, often through acid-catalyzed hydrolysis or transacetalization in a solvent like acetone. doi.org

A significant advancement in this area is the use of chiral versions of the dioxane ring as both a protecting group and a chiral auxiliary. For instance, the reaction of a prochiral aldehyde with a chiral diol like (2R,4R)-(-)-2,4-pentanediol yields a diastereomeric mixture of dioxanes. This strategy is pivotal in asymmetric synthesis. Research has demonstrated the preparation of homochiral acetals, such as (4R,6R)-2-(2-Bromophenyl)-2,4,6-trimethyl-1,3-dioxane, through the reaction of the corresponding aldehyde with (2R,4R)-2,4-pentanediol, showcasing the dioxane's role in introducing chirality and protecting a functional group simultaneously. oup.com

Table 1: Stability and Deprotection of 1,3-Dioxane (B1201747) Protecting Groups

| Condition Category | Reagents/Environment | Stability |

| Stable | Bases (e.g., NaOH, KOtBu), Nucleophiles (e.g., Grignard reagents, organolithiums) | High |

| Reductants (e.g., LiAlH₄, NaBH₄) | High | |

| Oxidants (e.g., PCC, PDC, Jones reagent) | Moderate to High | |

| Labile (Deprotection) | Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH in H₂O) | Low |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Low | |

| Transacetalization (e.g., Acetone, acid catalyst) | Low |

Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis

Beyond their role as simple protecting groups, this compound and its derivatives serve as crucial intermediates and building blocks for constructing complex molecules, particularly in the realm of asymmetric synthesis. The rigid, chair-like conformation of the dioxane ring allows for a high degree of stereochemical control in reactions involving adjacent chiral centers.

A compelling example is the use of a homochiral this compound derivative as a precursor to a chiral Grignard reagent. In a documented procedure, (4R,6R)-2-(2-bromophenyl)-4,6-dimethyl-1,3-dioxane was treated with tert-butyllithium (B1211817) and then magnesium bromide to generate an axially chiral Grignard reagent in situ. This intermediate reacted with aromatic aldehydes with moderate diastereoselectivity, demonstrating how the chiral dioxane scaffold can direct the formation of new stereocenters in a complex product. oup.com

The dioxane framework can also act as a chiral auxiliary to direct stereoselective transformations. Chiral acetals have been effectively used to control the stereochemical outcome of reactions such as Diels-Alder cycloadditions, alkylations, and cyclopropanations. patsnap.com The predictable conformation of the substituted dioxane ring shields one face of a reactive partner, forcing an incoming reagent to attack from the less sterically hindered direction, thereby inducing high diastereoselectivity.

Derivatives of 1,3-dioxane are also found in the synthesis of potential fuel additives. For example, the reaction between isoprene (B109036) and acetaldehyde can produce 2-ethenyl-2,4,6-trimethyl-1,3-dioxane, which has been identified as a potential component for diesel fuel. i.moscow

Applications in Polymer Chemistry and Advanced Materials Science

The application of this compound in polymer chemistry is more specialized compared to its role in small-molecule synthesis. Generally, unstrained six-membered rings like 1,3-dioxane are resistant to ring-opening polymerization (ROP) due to a lack of thermodynamic driving force (ring strain). googleapis.com However, its derivatives and the compound itself find utility in other areas of materials science.

One documented application involves using a derivative, 2-methyl ester-2,4,6-trimethyl-1,3-dioxane, as a precursor in the synthesis of fluorinated monomers. google.com In this process, the dioxane derivative is first synthesized from methyl pyruvate (B1213749) and 2,4-pentanediol. google.com This precursor then undergoes fluorination to create a fluorine-containing carboxylic acid salt, which is subsequently decomposed to yield a perfluorinated monomer, specifically perfluoro(2-methylene-4,6-dimethyl-1,3-dioxane). google.com This monomer can then be copolymerized to produce amorphous fluoropolymers, which are advanced materials with applications in electronics and optics. google.com

In other applications, this compound is listed as a component in various formulations for advanced materials. It has been included as a potential fragrance material encapsulated within polymer shells for controlled release in consumer products. google.comjustia.comgoogle.comoup.com It is also mentioned as a possible component in the solvent mixture used for the preparation of porous films containing metal-organic frameworks (MOFs), which are advanced materials used for gas storage and separation.

Table 2: Selected Applications in Materials Science

| Application Area | Specific Role of Dioxane | Material Type |

| Fluoropolymers | Precursor to a fluorinated monomer (perfluoro(2-methylene-4,6-dimethyl-1,3-dioxane)) | Amorphous Fluoropolymer |

| Controlled Release | Encapsulated fragrance agent | Polymer Microcapsules |

| Porous Films | Component in processing formulation | Metal-Organic Frameworks (MOFs) |

Precursor Role in the Synthesis of Other Heterocyclic Systems

The 1,3-dioxane ring is not merely a stable entity; it can be chemically transformed into other valuable structures, including different heterocyclic systems. These transformations often involve the selective cleavage of the C-O bonds within the dioxane ring.

Research has shown that under heterogeneous catalysis, such as on a platinum catalyst, 1,3-dioxanes can undergo isomerization to form β-alkoxyoxo compounds or undergo hydrogenolysis to yield 1,3-diol monoethers. justia.com These reactions effectively convert the cyclic acetal (B89532) into acyclic functionalized molecules that can be used for further synthesis. However, a study noted that this compound was recovered quantitatively under certain reaction conditions aimed at substitution with trimethylsilyl (B98337) isothiocyanate, indicating its high stability compared to 1,3,5-trioxanes which did react.

A more direct transformation into a different heterocyclic system involves the reaction of 1,3-dioxanes with carbenes. It has been reported that under dirhodium catalysis, 1,3-dioxanes can react with α-imino carbenes. i.moscow This reaction proceeds through the formation of an oxonium ylide intermediate, which then undergoes rearrangement to yield larger, 8-membered ring heterocycles. i.moscow This represents a sophisticated ring-expansion strategy, converting a 6-membered dioxane into a more complex heterocyclic structure.

Furthermore, the solvolysis of orthoesters derived from this compound has been studied. The reaction of cis-2-ethoxy-2,4,6-trimethyl-1,3-dioxane with water leads to the ring-opened product 4-acetoxy-2-pentanol with complete retention of configuration, showcasing a controlled method to cleave the ring and generate a specific stereoisomer of a diol derivative. researchgate.net

Advanced Analytical Methodologies for the Characterization and Analysis of 1,3 Dioxanes

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental to separating the components of a mixture, allowing for the individual analysis of isomers of 2,4,6-trimethyl-1,3-dioxane.

Gas chromatography is a powerful technique for assessing the purity and resolving isomeric mixtures of volatile compounds like this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The high efficiency of capillary columns is critical for separating isomers with very similar physicochemical properties. vurup.sk

The choice of stationary phase is paramount for achieving separation. For instance, in the analysis of 2,4,6-substituted-1,3-dioxanes, specific columns like the Optima-5MS have been successfully used to resolve diastereoisomers. researchgate.net The conditions for a typical GC analysis involve careful optimization of temperature programs and carrier gas flow rates. For example, a sample might be injected at an initial temperature of 60°C, held for a minute, and then ramped up to 180°C at a rate of 10°C per minute to ensure the effective separation of different isomers based on their boiling points and interactions with the stationary phase. researchgate.net Static headspace GC has also been employed for the analysis of other 1,3-dioxane (B1201747) derivatives in aqueous matrices. researchgate.net

Table 1: Illustrative GC Parameters for Isomer Separation of Substituted 1,3-Dioxanes This table is generated based on data from related compound analyses and represents typical conditions.

| Parameter | Value/Condition |

|---|---|

| Column | Optima-5MS (30 m, 0.25 mm ID, 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Flow Rate | 0.8 mL/minute researchgate.net |

| Injection Temperature | 250°C |

| Oven Program | Initial Temp: 60°C (hold 1 min), Ramp: 10°C/min to 180°C researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly useful for separating non-volatile compounds or thermally sensitive isomers. For 1,3-dioxanes, HPLC is especially valuable for determining diastereomeric purity. The separation of diastereomers is possible using standard, non-chiral stationary phases (like silica (B1680970) gel) because diastereomers have different physical properties. mdpi.com

The process often involves derivatizing the compound with a chiral resolving agent to create diastereomeric pairs that can then be separated on a normal-phase HPLC column. mdpi.com Alternatively, reverse-phase (RP) HPLC methods can be developed. For related compounds like 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394), RP-HPLC methods using a mobile phase of acetonitrile (B52724) and water with an acid modifier have been successfully applied. sielc.com This approach allows for the scalable separation and isolation of impurities. sielc.comsielc.com

Hyphenated Techniques (e.g., GC-MS) for Comprehensive Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.com Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the comprehensive analysis of 1,3-dioxanes. researchgate.netresearchgate.net After the GC column separates the individual isomers, they enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. rjptonline.org

GC-MS has been used to measure the precise ratios of cis and trans isomers of newly synthesized 2,4,6-substituted-1,3-dioxanes. researchgate.net In these analyses, the mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. researchgate.net The resulting mass spectra serve as a "fingerprint" for each isomer, allowing for unambiguous identification and quantification even when chromatographic separation is incomplete. researchgate.netnih.gov This detailed profiling is critical for understanding the stereochemistry of reaction products. researchgate.net

Table 2: Example GC-MS Data for Diastereomer Analysis of a 2,4,6-Substituted 1,3-Dioxane Derivative This table is illustrative, based on findings for related 1,3-dioxane structures. researchgate.net

| Diastereomer | Retention Time (min) | Relative Abundance (%) | Key Mass Fragments (m/z) |

|---|---|---|---|

| cis-isomer | 12.18 | 54.0 | 205, 129, 87, 69 |

| trans-isomer | Not specified | 46.0 | Not specified |

Chromatographic Resolution of Enantiomers

Enantiomers are non-superimposable mirror images that possess identical physical properties in a non-chiral environment, making their separation a significant challenge. The resolution of enantiomers requires a chiral environment, which is typically achieved using chiral chromatography. mdpi.com

Chiral capillary gas chromatography is a highly effective method for separating the enantiomers of chiral compounds, including derivatives related to 1,3-dioxanes. nih.gov This technique utilizes a Chiral Stationary Phase (CSP), often based on cyclodextrin (B1172386) derivatives. The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and stabilities, leading to different retention times. mdpi.com For example, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been shown to achieve excellent separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a structurally related compound. nih.gov The optimization of GC parameters such as temperature, carrier gas velocity, and solvent choice is crucial for achieving baseline resolution of the enantiomeric peaks. nih.gov

Q & A

Q. What are the established synthetic routes for 2,4,6-Trimethyl-1,3-dioxane, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of multi-methyl-substituted 1,3-dioxanes typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. For example, trans-2,4,4,6-tetramethyl-1,3-dioxane was synthesized via Grignard reactions starting from methoxy-substituted precursors (e.g., trans-2-methoxy-4,4,6-trimethyl-1,3-dioxane with methyl iodide and Mg), achieving a 31% yield under controlled conditions (3.7 kPa, 327–328 K) . Optimization strategies include:

Q. Which spectroscopic and analytical techniques are most suitable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹³C NMR effectively distinguishes methyl group environments (e.g., axial vs. equatorial positions in the dioxane ring). For example, trans-2,4,4,6-tetramethyl-1,3-dioxane shows distinct ¹³C signals at δ 21–25 ppm for methyl groups .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₇H₁₄O₂ has a theoretical mass of 130.1849) .

- Elemental analysis : Validates stoichiometry (e.g., C 66.45%, H 11.26% for C₈H₁₈O₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve conformational dynamics and electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level provide insights into:

- Conformational stability : Axial vs. equatorial methyl group orientations. For trans-3,6-dimethoxy-1,2-dioxane, DFT revealed bond angles (C-O-C ≈ 112°) and torsional strains influencing ring puckering .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning.

- Thermodynamic parameters : Predict ΔG for isomer interconversion (e.g., cis ↔ trans) .

Q. What experimental strategies address contradictions in stereochemical assignments of multi-methyl-substituted 1,3-dioxanes?

Conflicting stereochemical data can arise from dynamic ring puckering or overlapping NMR signals. Solutions include:

- Variable-temperature NMR : Resolves axial-equatorial isomerization by observing signal splitting at low temperatures.

- X-ray crystallography : Provides unambiguous structural data. For example, cis-2,4,6-trimethyl-1,3-dioxane crystallizes in a chair conformation with axial methyl groups .

- Isotopic labeling : ²H or ¹³C labels track methyl group positions during reactions .

Q. How do reaction mechanisms involving this compound differ in acidic vs. basic conditions?

- Acidic conditions : Protonation of the dioxane oxygen enhances electrophilicity, facilitating ring-opening reactions (e.g., hydrolysis to diols).

- Basic conditions : Deprotonation may lead to elimination reactions or nucleophilic substitutions. For example, Grignard reagents react with bromoethyl-dioxane derivatives to form ketone adducts (e.g., 2-[3-oxo-4(S)-aminoheptyl]-1,3-dioxane) in near-quantitative yields .

- Kinetic studies : Monitor intermediates via time-resolved IR or stopped-flow techniques to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.